Dantrolene sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

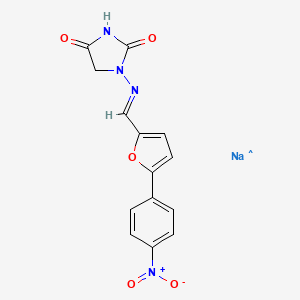

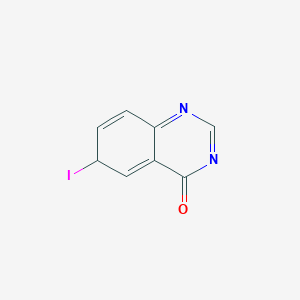

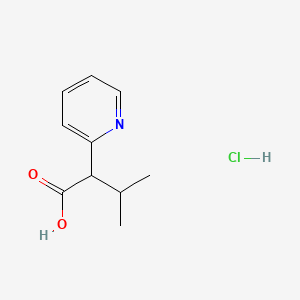

Dantrolene sodium is a direct-acting skeletal muscle relaxant primarily used to treat malignant hyperthermia, a life-threatening condition triggered by certain anesthetics. It is also used to manage chronic muscle spasticity caused by upper motor neuron disorders such as multiple sclerosis, cerebral palsy, and spinal cord injuries . Chemically, it is a hydantoin derivative with the molecular formula C14H10N4O5Na .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dantrolene sodium is synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydantoin. The reaction typically involves the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods: In industrial settings, dantrolene sodium is produced by dissolving the compound in water for injection, adjusting the pH to 9.0-10.5 using a pH regulator, and then adding activated carbon for decolorization. The solution is then filtered, packaged, and freeze-dried .

Análisis De Reacciones Químicas

Types of Reactions: Dantrolene sodium undergoes various chemical reactions, including:

Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.

Reduction: Reduction reactions can modify the nitro group present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions include various derivatives of dantrolene, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Dantrolene sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of hydantoin derivatives.

Biology: Investigated for its role in calcium homeostasis and muscle physiology.

Medicine: Extensively used to treat malignant hyperthermia and muscle spasticity.

Industry: Utilized in the formulation of pharmaceuticals and as a research tool in drug development

Mecanismo De Acción

Dantrolene sodium exerts its effects by binding to the ryanodine receptor 1 (RyR1) in skeletal muscle cells, inhibiting the release of calcium from the sarcoplasmic reticulum. This action reduces intracellular calcium concentration, thereby preventing muscle contraction and alleviating spasticity . The compound stabilizes the ryanodine receptor in a closed position, preventing abnormal calcium release .

Comparación Con Compuestos Similares

Phenytoin: Another hydantoin derivative, primarily used as an antiepileptic drug.

Baclofen: A muscle relaxant used to treat spasticity, but acts through different mechanisms involving GABA receptors.

Tizanidine: Another muscle relaxant that works by inhibiting presynaptic motor neurons

Uniqueness: Dantrolene sodium is unique in its specific action on the ryanodine receptor, making it the only effective treatment for malignant hyperthermia. Unlike other muscle relaxants, it does not act centrally but directly on skeletal muscle .

Propiedades

Fórmula molecular |

C14H10N4NaO5 |

|---|---|

Peso molecular |

337.24 g/mol |

InChI |

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/b15-7+; |

Clave InChI |

BDZCLIOURDFSFQ-HAZZGOGXSA-N |

SMILES isomérico |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |

SMILES canónico |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)

![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)

![(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)

![5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B15134339.png)

![2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B15134362.png)